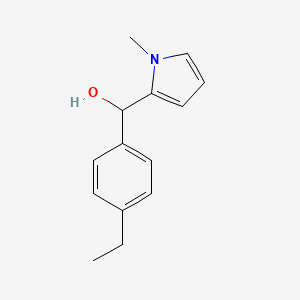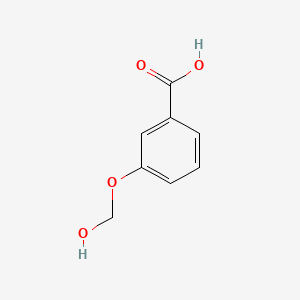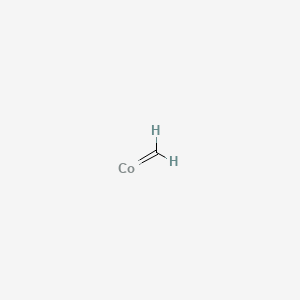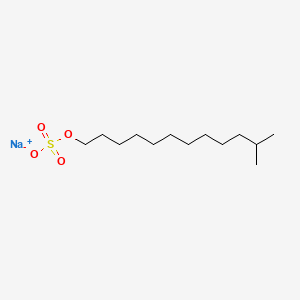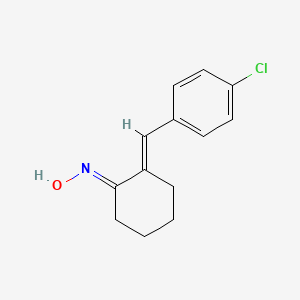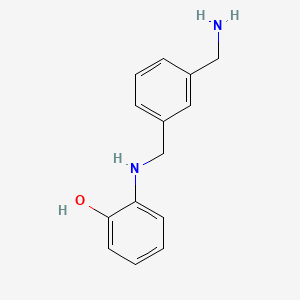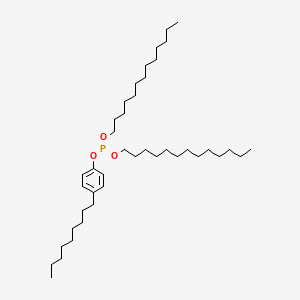
4-Nonylphenyl ditridecyl phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nonylphenyl ditridecyl phosphite is an organophosphite compound with the molecular formula C41H77O3P. It is primarily used as an antioxidant in various industrial applications, particularly in the stabilization of polymers and plastics. This compound helps in preventing the degradation of materials by scavenging free radicals and decomposing peroxides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl ditridecyl phosphite typically involves the reaction of phosphorus trichloride (PCl3) with nonylphenol and tridecyl alcohol. The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product. The process involves:
Combining PCl3 with nonylphenol: This step is performed with agitation and heating to facilitate the reaction and liberate hydrogen chloride (HCl) as a by-product.
Addition of tridecyl alcohol: This is added to the reaction mixture to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction temperature is carefully controlled, typically ranging from room temperature to 130°C. Excess nonylphenol is removed by thin film distillation to achieve high purity of the final product .
化学反应分析
Types of Reactions
4-Nonylphenyl ditridecyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and the corresponding alcohols.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or oxygen, are used for oxidation reactions.
Water or aqueous solutions: For hydrolysis reactions.
Acids or bases: Can catalyze substitution reactions.
Major Products Formed
Phosphates: From oxidation reactions.
Phosphorous acid and alcohols: From hydrolysis reactions.
Various substituted phosphites: From substitution reactions.
科学研究应用
4-Nonylphenyl ditridecyl phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in the stabilization of polymers and plastics, preventing degradation and extending the lifespan of materials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to stabilize active pharmaceutical ingredients.
作用机制
The primary mechanism of action of 4-Nonylphenyl ditridecyl phosphite involves its antioxidant properties. It scavenges free radicals and decomposes peroxides, thereby preventing the oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and peroxides, which are neutralized by the phosphite group, converting them into less reactive species.
相似化合物的比较
Similar Compounds
Tris(4-nonylphenyl, branched and linear) phosphite (TNPP): Another widely used phosphite antioxidant with similar applications in polymer stabilization.
Bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP): Known for its cell growth-inhibiting properties and used in bioprocessing materials.
Uniqueness
4-Nonylphenyl ditridecyl phosphite is unique due to its specific combination of nonylphenyl and tridecyl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly effective in stabilizing a wide range of polymers and plastics, offering superior performance compared to other phosphite antioxidants.
属性
CAS 编号 |
84787-77-9 |
|---|---|
分子式 |
C41H77O3P |
分子量 |
649.0 g/mol |
IUPAC 名称 |
(4-nonylphenyl) ditridecyl phosphite |
InChI |
InChI=1S/C41H77O3P/c1-4-7-10-13-16-18-20-22-25-28-31-38-42-45(43-39-32-29-26-23-21-19-17-14-11-8-5-2)44-41-36-34-40(35-37-41)33-30-27-24-15-12-9-6-3/h34-37H,4-33,38-39H2,1-3H3 |
InChI 键 |
CEQWIUHWWZAJEI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCOP(OCCCCCCCCCCCCC)OC1=CC=C(C=C1)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
